molecular formula C6H13NO2S B1361849 1-Methanesulfonylpiperidine CAS No. 3989-48-8

1-Methanesulfonylpiperidine

Cat. No. B1361849
CAS RN: 3989-48-8
M. Wt: 163.24 g/mol
InChI Key: JJWOMLRJNXMLSO-UHFFFAOYSA-N
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Description

1-Methanesulfonylpiperidine is a compound with the molecular formula C6H13NO2S . It is a potent compound that has been widely studied for its biological properties and potential applications in research and industry .


Synthesis Analysis

The synthesis of this compound is a topic of interest in the field of pharmaceuticals . The compound can be found in barley (Hordeum vulgare L., Poaceae) and black pepper (Piper nigrum L., Piperaceae) .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 163.24 g/mol . Other physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not explicitly mentioned in the search results .

Scientific Research Applications

Microbial Metabolism

1-Methanesulfonylpiperidine, closely related to methanesulfonic acid, is involved in microbial metabolism. It is an integral part of the biogeochemical cycling of sulfur. Aerobic bacteria utilize methanesulfonate as a sulfur source, and certain methylotrophs use it as a carbon and energy substrate. The oxidation process of methanesulfonate begins with cleavage catalyzed by methanesulfonate monooxygenase (Kelly & Murrell, 1999).

Industrial Applications

Methanesulfonic acid, a compound related to this compound, is directly produced from methane, and it serves as an industrially useful chemical. Its conversion from methane is particularly important for producing economically viable quantities on smaller scales, such as in the case of stranded natural gas (Schüth, 2019). Additionally, methanesulfonic acid is used as a catalyst in the production of linear alkylbenzenes, offering an environmentally friendly alkylation route (Luong et al., 2004).

Biological and Chemical Analysis

In biological and chemical analysis, derivatives of methanesulfonic acid play a crucial role. For instance, N-methylacridone fluorophore, when interacting with methanesulfonic acid, offers a method for the determination of stronger acids through acid-base interactions. This interaction facilitates ratiometric analysis with excellent linearity (Masuda et al., 2005).

Synthesis and Characterization

The synthesis and characterization of new compounds often involve methanesulfonic acid derivatives. For example, the synthesis of sulfonamide derivatives and their metal complexes have been explored for potential antibacterial activity, showing effectiveness against various bacterial strains (Özdemir et al., 2009). Furthermore, the synthesis of peptides corresponding to α-Endorphin and γ-Endorphin utilized methanesulfonic acid as a deprotecting reagent, indicating its versatility in peptide synthesis (Kubota et al., 1979).

Environmental Studies

In environmental studies, the degradation of methanesulfonic acid by bacterial isolates highlights the compound's role in microbial ecology and environmental biodegradation. Two novel bacterial strains capable of utilizing methanesulfonic acid as a carbon and energy source were isolated, shedding light on the microbial degradation pathways of this compound (De Marco et al., 2000).

Metallurgy

Methanesulfonic acid is used in metallurgy, particularly in the leaching of copper from chalcopyrite. It has been identified as an effective lixiviant, and its use with hydrogen peroxide significantly enhances copper extraction efficiency (Ahn et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and harmful if swallowed. It is also toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

Relevant Papers Relevant papers related to 1-Methanesulfonylpiperidine can be found in the references provided . These papers provide more detailed information about the compound and its applications.

properties

IUPAC Name

1-methylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWOMLRJNXMLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960432
Record name 1-(Methanesulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3989-48-8
Record name NSC119667
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Methanesulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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